molecular formula C15H21N3O4 B3875388 N-tert-butyl-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide

N-tert-butyl-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide

Cat. No.: B3875388
M. Wt: 307.34 g/mol
InChI Key: RUZFXRQHQCARBM-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide is an organic compound with a complex structure that includes a tert-butyl group, a dimethoxyphenyl group, and an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide typically involves the condensation of N-tert-butyl oxamide with 2,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl acrylamide: Another compound with a tert-butyl group, used in polymer chemistry.

    N,N’-Di-tert-butylethylenediamine: A compound with similar tert-butyl groups, used in coordination chemistry.

Uniqueness

N-tert-butyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow for diverse applications and make it a valuable compound in various research fields.

Properties

IUPAC Name

N-tert-butyl-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)17-13(19)14(20)18-16-9-10-6-7-11(21-4)8-12(10)22-5/h6-9H,1-5H3,(H,17,19)(H,18,20)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZFXRQHQCARBM-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=CC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C(=O)N/N=C/C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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